
Madurahydroxylactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Madurahydroxylactone, also known as this compound, is a useful research compound. Its molecular formula is C26H18O10 and its molecular weight is 490.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Coatings for Medical Implants
Overview:
MHL has been investigated for its potential as a slow-release coating for metallic implants. The study demonstrated that MHL could form a smooth, adherent layer on various implant materials, which is crucial for preventing bacterial infections post-surgery.
Key Findings:
- MHL coatings dissolve within one week in physiological salt solutions, allowing for controlled drug release.
- When combined with ciprofloxacin, a broad-spectrum antibiotic, the MHL coating exhibited enhanced antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Efficacy of MHL Coatings
Bacterial Strain | Inhibition Zone (mm) MHL | Inhibition Zone (mm) Ciprofloxacin | Inhibition Zone (mm) MHL + Ciprofloxacin |
---|---|---|---|
Staphylococcus aureus (Col) | 1 | 4.5 | 6 |
Staphylococcus aureus (MRSA) | 1 | 4.5 | 4.5 |
Escherichia coli (Top 10) | 3.5 | 9 | 8 |
Pseudomonas aeruginosa (PAO1 CTX::lux) | 0 | 9 | 6 |
Biocompatibility:
MHL was found to be biocompatible in cell culture assays, allowing for cell adhesion and proliferation after an initial delay, indicating its potential for use in medical applications .
Antiviral Applications
Overview:
MHL derivatives have been evaluated for their ability to inhibit enzymes related to the human immunodeficiency virus type 1 (HIV-1), specifically integrase and RNase H.
Key Findings:
- A series of 29 MHL derivatives were synthesized and tested, with some compounds showing up to a 100-fold increase in selectivity for inhibiting either integrase or RNase H.
- This dual inhibition capability highlights the potential of MHL derivatives as antiviral agents, paving the way for the development of novel HIV treatments .
Anticancer Properties
Overview:
Research has indicated that MHL and its derivatives may possess anticancer activities, particularly against various cancer cell lines.
Key Findings:
- MHL exhibited cytotoxic effects against several human tumor cell lines, suggesting its potential as an anticancer agent.
- Studies involving semisynthetic derivatives have shown enhanced antibacterial activities compared to the parent compound, indicating that structural modifications could lead to more effective therapeutic agents .
Case Study 1: Slow Release Coatings
In a study evaluating MHL as a slow-release coating on titanium implants, researchers demonstrated that the combination of MHL with ciprofloxacin significantly reduced bacterial colonization on the implant surfaces compared to controls without coatings . This case exemplifies the practical application of MHL in preventing postoperative infections.
Case Study 2: Antiviral Activity
A series of experiments involving MHL derivatives showed promising results in inhibiting HIV-1 enzymes. One derivative displayed a unique mechanism of action by selectively inhibiting both integrase and RNase H, which are crucial for viral replication . This finding underscores the importance of exploring structural diversity in drug design.
Eigenschaften
Molekularformel |
C26H18O10 |
---|---|
Molekulargewicht |
490.4 g/mol |
IUPAC-Name |
6,8,13,16,20-pentahydroxy-2-methoxy-7-methyl-19-oxahexacyclo[12.11.0.03,12.05,10.015,23.017,21]pentacosa-1(14),2,5,7,9,12,15,17(21),22-nonaene-4,11,18-trione |
InChI |
InChI=1S/C26H18O10/c1-7-12(27)6-10-15(19(7)28)23(32)18-17(20(10)29)22(31)14-9(24(18)35-2)4-3-8-5-11-16(21(30)13(8)14)26(34)36-25(11)33/h5-6,25,27-28,30-31,33H,3-4H2,1-2H3 |
InChI-Schlüssel |
PQRDWKDEWVPKGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C2C(=C1O)C(=O)C3=C(C4=C(C5=C(C6=C(C=C5CC4)C(OC6=O)O)O)C(=C3C2=O)O)OC)O |
Synonyme |
madurahydroxylactone MHL cpd |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.